Vkfgvgfkvmvf

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It binds to the EF-hand/Ca²⁺-binding site of calmodulin, inhibiting calmodulin-dependent phosphodiesterase activity and increasing intracellular Ca²⁺ concentrations . This compound has shown significant potential in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vkfgvgfkvmvf involves peptide synthesis techniques, where amino acids are sequentially added to form the desired peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. The process is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed to purify the final product. The scalability of the synthesis process allows for the production of this compound in quantities sufficient for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Vkfgvgfkvmvf primarily undergoes binding interactions with calmodulin, inhibiting its activity. This interaction does not involve traditional chemical reactions like oxidation or reduction but rather a specific binding to the EF-hand/Ca²⁺-binding site .

Common Reagents and Conditions

The synthesis of this compound involves common peptide synthesis reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine. The reactions are typically carried out in solvents like DMF or DCM under inert conditions to prevent oxidation .

Major Products Formed

The primary product of the synthesis is the this compound peptide itself. During its interaction with calmodulin, no additional chemical products are formed, as the process involves binding rather than a chemical transformation .

Scientific Research Applications

Vkfgvgfkvmvf has a wide range of applications in scientific research:

Mechanism of Action

Vkfgvgfkvmvf exerts its effects by binding to the EF-hand/Ca²⁺-binding site of calmodulin. This binding inhibits the activation of calmodulin-dependent enzymes, such as phosphodiesterases, thereby modulating intracellular calcium levels. The inhibition of calmodulin activity affects various cellular processes, including signal transduction, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Vkfgvgfkvmvf is unique in its high affinity for the EF-hand/Ca²⁺-binding site of calmodulin. Similar compounds include other calmodulin antagonists like W-7 and trifluoperazine, which also inhibit calmodulin activity but may have different binding affinities and specificities . This compound’s specificity and potency make it a valuable tool in calmodulin-related research .

List of Similar Compounds

- W-7

- Trifluoperazine

- Calmidazolium

- R24571

Properties

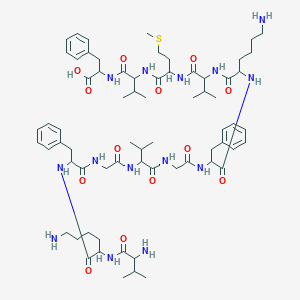

Molecular Formula |

C68H104N14O13S |

|---|---|

Molecular Weight |

1357.7 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-3-methylbutanoyl)amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C68H104N14O13S/c1-40(2)55(71)64(90)76-47(29-19-21-32-69)60(86)78-50(35-44-23-13-10-14-24-44)59(85)72-39-54(84)80-56(41(3)4)65(91)73-38-53(83)74-51(36-45-25-15-11-16-26-45)63(89)75-48(30-20-22-33-70)61(87)81-57(42(5)6)66(92)77-49(31-34-96-9)62(88)82-58(43(7)8)67(93)79-52(68(94)95)37-46-27-17-12-18-28-46/h10-18,23-28,40-43,47-52,55-58H,19-22,29-39,69-71H2,1-9H3,(H,72,85)(H,73,91)(H,74,83)(H,75,89)(H,76,90)(H,77,92)(H,78,86)(H,79,93)(H,80,84)(H,81,87)(H,82,88)(H,94,95) |

InChI Key |

ODWOEJYNFFTQOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.